Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is a prototype of conformationally restricted analogs of umifenovir .
Synthesis Analysis
This compound can be obtained by a one-pot reaction of ethyl 3-oxo-3- ( -2-phenyl-cyclopropyl)propanoate () with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . The starting 3-oxoester was prepared by the reaction of Meldrum’s acid .
Molecular Structure Analysis
The molecular formula of this compound is C18H17NO3 . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
The compound has been used in the synthesis of bioisosteric analogs of umifenovir . The SCH2 fragment separating the indole and benzene rings is changed to a cyclopropane-1,2-diyl ring .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is 295.3 g/mol . It has a topological polar surface area of 51.5 Ų . The compound appears as an off-white to light brown powder with a melting point of 205-209 ºC .
Scientific Research Applications
1. Inhibition of Human 5-Lipoxygenase
Ethyl 5-hydroxyindole-3-carboxylate derivatives, including Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, have been investigated for their potential in inhibiting human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotrienes biosynthesis. This has implications for the pharmacotherapy of inflammatory and allergic diseases. Specifically, certain derivatives displayed significant inhibition potency in cell-free assays and polymorphonuclear leukocytes (Peduto et al., 2014).
2. Antiviral Activity Against Influenza and Hepatitis
Several derivatives of Ethyl 5-hydroxy-1H-indole-3-carboxylates have been synthesized and evaluated for their antiviral activity. They have shown effectiveness against influenza A/New Caledonia/20/99 virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Some compounds demonstrated significant activity against a human hepatoma cell line with increased sensitivity to HCV infection (Ivashchenko et al., 2014), (Zhao et al., 2006).
3. Synthesis and Manufacturing Processes
Research has also focused on the synthesis and manufacturing processes of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. The manufacturing synthesis has been detailed, highlighting various methods and discussing the challenges encountered in large-scale production. This research supports the feasibility of larger-scale manufacturing of this compound (Huang et al., 2010).
4. Structural Optimization for Anti-Inflammatory Therapeutics
Structural optimization of 5-hydroxyindole-3-carboxylates has been conducted to enhance their potency as inhibitors of 5-lipoxygenase for potential use in anti-inflammatory therapeutics. Certain derivatives were identified to have high potency against 5-LO and demonstrated marked efficacy in biological systems, suggesting their potential as anti-inflammatory drugs (Karg et al., 2009).
Future Directions
properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQPYDEYABRMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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